3-Iodopicolinic acid

Description

BenchChem offers high-quality 3-Iodopicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodopicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

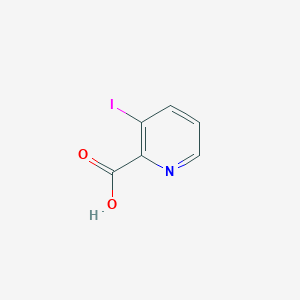

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPSOUHMLHTKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460229 | |

| Record name | 3-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73841-32-4 | |

| Record name | 3-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodopicolinic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Iodopicolinic acid (IUPAC Name: 3-Iodo-2-pyridinecarboxylic acid), a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

3-Iodopicolinic acid is a key synthetic intermediate, valued for the unique electronic and steric properties conferred by the iodine substituent on the picolinic acid scaffold. Its fundamental identifiers and properties are summarized below.

Identification and Key Properties

| Property | Value | Source(s) |

| CAS Number | 73841-32-4 | [1] |

| Synonyms | 3-Iodopyridine-2-carboxylic acid | [1] |

| Molecular Formula | C₆H₄INO₂ | [1] |

| Molecular Weight | 249.01 g/mol | [1] |

| Appearance | Yellowish-brown solid (predicted) | General observation for similar compounds |

| Storage Conditions | 0-8 °C, protect from light | General recommendation for halogenated pyridines |

Predicted Physicochemical Data

While extensive experimental data for 3-Iodopicolinic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Behavior | Rationale |

| Melting Point | >200 °C (with decomposition) | The presence of both a carboxylic acid capable of hydrogen bonding and a heavy iodine atom on an aromatic ring typically leads to a high melting point. For comparison, 3-iodopyridine-4-carboxylic acid has a melting point of 240-244 °C[2]. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the overall aromatic and iodinated structure limits it. Picolinic acid itself is soluble in water[3], but the heavy, nonpolar iodine atom at the 3-position is expected to decrease aqueous solubility. |

| pKa | ~4-5 | The parent picolinic acid has a pKa of approximately 5.3[3]. The electron-withdrawing inductive effect of the iodine atom is expected to slightly increase the acidity of the carboxylic acid, thus lowering the pKa. |

Synthesis of 3-Iodopicolinic Acid: A Detailed Protocol

A robust and reliable method for the synthesis of 3-Iodopicolinic acid involves a Sandmeyer reaction, starting from the readily available 3-Aminopicolinic acid (CAS: 1462-86-8). This classic transformation provides a high-yielding route to introduce the iodine substituent onto the pyridine ring.

Reaction Scheme

Caption: Proposed synthesis of 3-Iodopicolinic acid via a Sandmeyer reaction.

Step-by-Step Experimental Protocol

Materials:

-

3-Aminopicolinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether or Ethyl Acetate for extraction

-

Standard laboratory glassware and safety equipment

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 3-Aminopicolinic acid in a minimal amount of cold concentrated sulfuric acid. This should be done in an ice bath to maintain a temperature of 0-5 °C. b. In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a small amount of deionized water. c. Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-Aminopicolinic acid, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir the mixture for an additional 30 minutes at this temperature.

-

Iodination: a. Prepare a solution of 1.5 equivalents of potassium iodide in deionized water. b. Slowly add the diazonium salt solution from the previous step to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. This addition should be done at a rate that keeps the reaction under control. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine, indicated by the disappearance of the dark iodine color. b. Adjust the pH of the solution to ~3-4 with a suitable base (e.g., NaOH solution) to precipitate the product. c. Filter the crude product and wash with cold water. d. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Expert Insight: The key to a successful Sandmeyer reaction is maintaining a low temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt[4][5][6]. The use of a copper catalyst is common in Sandmeyer reactions for chloro- and bromo- substitutions, but for iodination, the reaction with potassium iodide is typically efficient without a catalyst[7].

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Iodopicolinic acid in a solvent like DMSO-d₆ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

-

H-4: Expected to be a doublet of doublets, coupled to both H-5 and H-6. Its chemical shift will be influenced by the adjacent iodine and the nitrogen atom.

-

H-5: Expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to H-4 and H-6.

-

H-6: Expected to be a doublet of doublets, coupled to H-4 and H-5. Due to its position adjacent to the nitrogen atom, it is likely to be the most downfield of the three pyridine protons.

-

-COOH: A broad singlet, typically in the range of 10-13 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

-

C=O (Carboxylic Acid): Expected in the range of 165-175 ppm.

-

C-2 (Carboxylic Acid-bearing): Its chemical shift will be influenced by both the carboxylic acid and the nitrogen atom.

-

C-3 (Iodine-bearing): The carbon directly attached to the iodine will show a characteristic upfield shift due to the heavy atom effect.

-

C-4, C-5, C-6: These carbons will appear in the typical aromatic region for a pyridine ring (120-150 ppm), with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the pyridine ring.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[8].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹[8].

-

C-O Stretch and O-H Bend: These will appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ for the C-O stretch, and a broad peak around 920 cm⁻¹ for the out-of-plane O-H bend.

-

Aromatic C=C and C=N Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-I Stretch: A weak absorption in the low-frequency region, typically below 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 249, corresponding to the molecular weight of C₆H₄INO₂.

-

Fragmentation Patterns: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of the iodine atom (127 Da).

Applications in Research and Drug Development

Halogenated picolinic acids are valuable scaffolds in medicinal chemistry. The introduction of an iodine atom at the 3-position offers several strategic advantages.

Role as a Synthetic Intermediate

3-Iodopicolinic acid is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. The carbon-iodine bond is highly reactive, allowing for the facile introduction of a wide variety of substituents at this position, enabling the synthesis of complex molecular architectures[1].

Caption: Versatility of 3-Iodopicolinic acid in cross-coupling reactions.

Potential in Medicinal Chemistry

Picolinic acid and its derivatives have been investigated for a range of biological activities. Picolinic acid itself is an endogenous metabolite of tryptophan and is known to possess neuroprotective, immunological, and anti-proliferative effects[3]. The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Neurological Disorders: Derivatives of picolinic acid are being explored for the treatment of neurological disorders[1]. The pyridine scaffold is a common feature in many centrally active drugs.

-

Enzyme Inhibition: The picolinic acid moiety can act as a chelating agent for metal ions in enzyme active sites. Halogen atoms can form specific halogen bonds with protein backbones, enhancing binding affinity and selectivity[9].

-

Antimicrobial and Anthelmintic Agents: The incorporation of iodine into heterocyclic structures has been shown to enhance antimicrobial and anthelmintic activities in some classes of compounds[10][11].

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Iodopicolinic acid should be consulted before handling. However, based on the data for the parent compound, picolinic acid, the following precautions are recommended[12][13][14][15]:

-

Hazard Statements: Likely to be harmful if swallowed and to cause serious eye damage. May cause skin and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Conclusion

3-Iodopicolinic acid is a versatile and valuable building block for chemical synthesis and drug discovery. Its synthesis via the Sandmeyer reaction is a practical approach for laboratory-scale production. The presence of the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions, while also potentially enhancing the biological activity of derived molecules. Further research into the specific applications and biological targets of 3-Iodopicolinic acid derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

-

SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.

-

SAFETY DATA SHEET - TCI Chemicals. (Date not specified). TCI Chemicals.

-

3-Iodopyridine-2-carboxylic acid | 73841-32-4. (Date not specified). J&K Scientific LLC.

-

SAFETY DATA SHEET - Spectrum Chemical. (2018). Spectrum Chemical.

-

3-Iodopyridine synthesis. (Date not specified). ChemicalBook.

-

SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

-

3-Iodopyridine | C5H4IN | CID 70714. (Date not specified). PubChem.

-

Sandmeyer reaction. (Date not specified). Wikipedia.

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2020). L.S.College.

-

Sandmeyer Reaction Mechanism. (Date not specified). BYJU'S.

-

Sandmeyer Reaction. (Date not specified). Organic Chemistry Portal.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

-

3-[(2-Iodobenzoyl)amino]pyridine-2-carboxylic acid | C13H9IN2O3 | CID 104740465. (Date not specified). PubChem.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (Date not specified). Organic Chemistry Data.

-

3-Chloropyridine-2-Carboxylic Acid: Synthesis and Supply Chain Dynamics. (Date not specified). BenchChem.

-

3-Aminopicolinic acid | C6H6N2O2 | CID 73836. (Date not specified). PubChem.

-

Picolinic acid | C6H5NO2 | CID 1018. (Date not specified). PubChem.

-

Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2008). ResearchGate.

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (Date not specified). MDPI.

-

Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube.

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (Date not specified). PMC - NIH.

-

3-Iodopyridine-4-carboxylic acid, 97% 5 g. (Date not specified). Thermo Scientific Chemicals.

-

Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (Date not specified). MDPI.

-

2-Iodopyridine-3-carboxylic acid. (Date not specified). Synchem.

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.

-

IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

-

3-Hydroxypyridine(109-00-2) 1H NMR spectrum. (Date not specified). ChemicalBook.

-

3-Hydroxypyridine-2-carboxylic acid 98 874-24-8. (Date not specified). Sigma-Aldrich.

-

(214C)pyridine-3-carboxylic acid | C6H5NO2 | CID 21829312. (Date not specified). PubChem.

-

PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. (Date not specified). ChemicalBook.

-

3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401. (Date not specified). PubChem.

-

6-Iodo-pyridine-2-carboxylic acid AldrichCPR 55044-68-3. (Date not specified). Sigma-Aldrich.

-

3-Picoline(108-99-6) 1H NMR spectrum. (Date not specified). ChemicalBook.

-

IR Chart. (Date not specified). University of Colorado Boulder.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.

-

2-Picolinic acid(98-98-6) 1H NMR spectrum. (Date not specified). ChemicalBook.

-

(PDF) Biological Activities of Quinoline Derivatives. (2025). ResearchGate.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-Iodopyridine-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

synthesis of 3-Iodopicolinic acid

An In-depth Technical Guide to the Synthesis of 3-Iodopicolinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodopicolinic acid, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] The document emphasizes the practical application of the Sandmeyer reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of 3-Iodopicolinic Acid

3-Iodopicolinic acid, also known as 3-iodo-pyridine-2-carboxylic acid, is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1][2] The presence of the iodine atom at the 3-position and the carboxylic acid at the 2-position provides two distinct and synthetically versatile handles for further molecular elaboration.

-

The Iodine Handle: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.

-

The Carboxylic Acid Handle: The picolinic acid moiety can readily undergo esterification or amidation reactions. Furthermore, it can act as a bidentate ligand in coordination chemistry, opening avenues for the development of novel catalysts and materials.[1]

This dual functionality makes 3-iodopicolinic acid a highly sought-after building block in medicinal chemistry for developing novel therapeutic agents, particularly in oncology, neurology, and infectious diseases.[1][4] It is also utilized in agricultural chemistry for the formulation of advanced agrochemicals.[1]

Core Synthetic Strategy: The Sandmeyer Reaction

The most reliable and widely employed method for the synthesis of 3-iodopicolinic acid is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by displacement of the resulting diazonium group with an iodide nucleophile.[5][6] This pathway is favored due to the ready availability of the precursor, 3-aminopicolinic acid, and the high efficiency of the transformation.

The overall transformation proceeds in two key stages, which can typically be performed in a single pot:

-

Diazotization: Conversion of the primary amine (3-aminopicolinic acid) into a diazonium salt.

-

Iodide Displacement: Substitution of the diazonium group with iodide.

Mechanistic Insights: Causality in the Reaction Pathway

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Diazotizing Agent: The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] The temperature is maintained at 0–5 °C because nitrous acid is unstable at higher temperatures.

-

Formation of the Diazonium Salt: The primary amine on the picolinic acid ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[8] The diazonium group (-N₂⁺) is an excellent leaving group due to the high thermodynamic stability of the dinitrogen (N₂) molecule that is released upon its departure.

-

Nucleophilic Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination proceeds readily without a catalyst.[6][9] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group, forming the C-I bond and liberating nitrogen gas.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

The logical flow of this synthetic pathway is illustrated in the diagram below.

Figure 1: General workflow for the via the Sandmeyer reaction.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 3-iodopicolinic acid. The protocol is designed to be self-validating through clear checkpoints and characterization endpoints.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 3-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.12 | 10.0 | 1.38 g | Starting Material |

| Hydrochloric Acid | HCl | 36.46 | - | 10 mL | Concentrated (37%) |

| Deionized Water | H₂O | 18.02 | - | 20 mL | Solvent |

| Sodium Nitrite | NaNO₂ | 69.00 | 11.0 | 0.76 g | Diazotizing Agent |

| Potassium Iodide | KI | 166.00 | 15.0 | 2.49 g | Iodide Source |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | For work-up (10% aq. soln.) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction Solvent |

| Brine | NaCl(aq) | - | - | ~30 mL | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying Agent |

Step-by-Step Procedure

-

Preparation of the Amine Salt Solution:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 3-aminopicolinic acid (1.38 g, 10.0 mmol) and deionized water (10 mL).

-

Place the flask in an ice-water bath and stir to create a slurry.

-

Slowly add concentrated hydrochloric acid (5 mL) dropwise. The solid should dissolve to form a clear solution of the hydrochloride salt. Maintain the temperature below 10 °C.

-

-

Diazotization:

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL).

-

Cool this solution in the ice bath.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. Causality Check: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt. The internal temperature must be strictly maintained between 0 and 5 °C.[10]

-

After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. The formation of the diazonium salt is now complete.

-

-

Iodide Displacement:

-

Dissolve potassium iodide (2.49 g, 15.0 mmol) in deionized water (10 mL).

-

Add this KI solution dropwise to the cold diazonium salt solution.

-

Vigorous bubbling (N₂ gas evolution) will be observed. Causality Check: This effervescence is a primary indicator that the displacement reaction is proceeding.[5]

-

Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Isolation:

-

A precipitate (the crude product) should form. Cool the mixture again in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold deionized water.

-

Optional Quench: To remove any excess iodine that may have formed (indicated by a dark brown color), the filtrate and the solid can be washed with a 10% aqueous solution of sodium thiosulfate until the color disappears.

-

Transfer the crude solid to a separatory funnel containing ethyl acetate (50 mL) and water (20 mL). Shake to dissolve the product in the organic layer.

-

Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-iodopicolinic acid.

-

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

| Parameter | Expected Result |

| Appearance | Off-white to light yellow solid |

| Yield | 65-80% |

| Melting Point | ~185-190 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.5 (dd, 1H), 8.2 (dd, 1H), 7.4 (t, 1H) ppm |

| ¹³C NMR (DMSO-d₆) | δ ~165, 152, 148, 142, 128, 95 ppm |

Conclusion and Future Outlook

The synthesis of 3-iodopicolinic acid via the Sandmeyer reaction is a robust and scalable method for producing this high-value chemical intermediate. The procedure outlined in this guide provides a reliable foundation for its preparation in a laboratory setting. The unique reactivity of 3-iodopicolinic acid ensures its continued importance as a key building block in the discovery and development of new pharmaceuticals and functional materials.[1][11] Future research may focus on developing greener diazotization methods to minimize the use of strong mineral acids and improve the overall environmental footprint of the synthesis.[10]

References

-

Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles . ResearchGate. Available from: [Link]

-

Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. Available from: [Link]

-

Sandmeyer reaction - Wikipedia . Wikipedia. Available from: [Link]

-

An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . National Institutes of Health (NIH). Available from: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available from: [Link]

-

Sandmeyer Reaction - experimental procedure and set up . YouTube. Available from: [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate . National Institutes of Health (NIH). Available from: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . National Institutes of Health (NIH). Available from: [Link]

- WO2011154500A1 - Process for the iodination of phenolic derivatives. Google Patents.

-

Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 . MANAC Inc. Available from: [Link]

-

Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. Available from: [Link]

-

Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.

-

3-Hydroxypicolinic acid - Wikipedia . Wikipedia. Available from: [Link]

-

The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature . ResearchGate. Available from: [Link]

- A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H - SciSpace. SciSpace. Available from: https://typeset.

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . PubMed. Available from: [Link]

-

Picolinic acid | C6H5NO2 | CID 1018 . PubChem. Available from: [Link]

-

Role of chemistry in drug discovery and drug design . ResearchGate. Available from: [Link]

-

3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 . PubChem. Available from: [Link]

-

3-hydroxyquinoline - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

-

BJOC - Synthesis of (−)-halichonic acid and (−) - Beilstein Journals . Beilstein Journals. Available from: [Link]

-

3-Iodopicolinic acid suppliers and producers - BuyersGuideChem . BuyersGuideChem. Available from: [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . Royal Society of Chemistry. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . National Institutes of Health (NIH). Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides . MDPI. Available from: [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents . ResearchGate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. portal.tpu.ru [portal.tpu.ru]

- 11. chemistryjournals.net [chemistryjournals.net]

A Senior Application Scientist's Guide to 3-Iodopicolinic Acid: Properties, Protocols, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-Iodopicolinic acid (3-Iodo-2-pyridinecarboxylic acid), a halogenated derivative of picolinic acid. We will move beyond a simple statement of its molecular weight to deliver a comprehensive resource for researchers and drug development professionals. This document details its fundamental physicochemical properties, outlines validated methods for its synthesis and characterization, and explores its current and potential applications as a versatile building block in medicinal chemistry and organic synthesis. The protocols and insights contained herein are designed to be self-validating, empowering scientific teams to leverage this compound with confidence and precision.

Introduction: The Significance of Halogenated Picolinic Acids

Picolinic acid (Pyridine-2-carboxylic acid), a catabolite of the amino acid tryptophan, is a well-established bidentate chelating agent and a foundational scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutic agents.[2] The strategic incorporation of halogen atoms onto the pyridine ring—a common tactic in drug design—dramatically alters the molecule's physicochemical profile.[3]

Halogenation, specifically iodination at the 3-position, imparts several key advantages:

-

Modulated Lipophilicity: Influences membrane permeability and absorption.[3]

-

Enhanced Electrophilicity: The iodine substituent increases the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack—a valuable property in synthesis.[4]

-

Synthetic Handle: The carbon-iodine bond serves as a versatile reaction site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[3][5]

3-Iodopicolinic acid, therefore, is not merely an inert reagent but a highly functionalized intermediate. Its unique electronic and steric properties make it a crucial component in the synthesis of novel compounds targeting a range of biological pathways, from neurological disorders to enzyme inhibition.[2][4]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of reproducible science. The key quantitative data for 3-Iodopicolinic acid are summarized below. The molecular weight is a fundamental property, calculated from its molecular formula, C₆H₄INO₂, and confirmed through mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₂ | [4][6] |

| Molecular Weight | 249.01 g/mol | [6][7] |

| CAS Number | 73841-32-4 | [4][6][8] |

| Appearance | Yellowish-brown solid | [4] |

| Purity (Typical) | ≥ 97% | [4] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [6] |

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of starting materials are paramount to the integrity of any research program. The following workflow outlines a logical pathway from synthesis to validated use of 3-Iodopicolinic acid. While multiple synthetic routes exist for iodinated pyridine derivatives, a common conceptual approach involves the direct iodination of a suitable picolinic acid precursor.[5][9]

Caption: Workflow from synthesis to validated application of 3-Iodopicolinic acid.

General Synthesis Considerations

The synthesis of iodinated picolinic acids can be achieved through various methods. One established approach is iodolactonization of precursor molecules, which proceeds smoothly using iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃) in a solvent such as acetonitrile (MeCN).[5] For related isomers, such as 4-iodopicolinic acid, multi-step syntheses starting from picolinic acid have been documented, involving intermediates treated with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂).[9] The choice of method depends on the desired isomer and available starting materials.

Protocol: Analytical Characterization

Causality: Characterization is a self-validating process. Mass spectrometry directly confirms the molecular weight, NMR elucidates the precise chemical structure and confirms the iodine's position, and HPLC provides a quantitative measure of purity, ensuring that downstream experiments are not confounded by impurities.

1. Mass Spectrometry (MS) for Molecular Weight Verification

-

Methodology: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Prep: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Inject the sample into the LC-MS system. Use an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Expected Result: In positive ion mode, expect to observe a peak for the protonated molecule [M+H]⁺ at m/z 250.0. In negative ion mode, expect the deprotonated molecule [M-H]⁻ at m/z 248.0. The isotopic pattern should be consistent with the presence of one iodine atom.

2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Methodology: Acquire ¹H and ¹³C NMR spectra.

-

Sample Prep: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will confirm the 3-iodo substitution pattern. The ¹³C NMR will show six distinct carbon signals, including the carboxyl carbon and the carbon atom bonded to iodine, which will have a characteristic chemical shift.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Methodology: Reversed-Phase HPLC with UV detection.[10]

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[10]

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~260 nm).

-

Expected Result: A single major peak should be observed. Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥97% is standard for this reagent.[4]

Applications in Research and Drug Development

The utility of 3-Iodopicolinic acid stems from its dual functionality: the chelating picolinic acid core and the reactive iodine substituent. This combination makes it a valuable intermediate in several high-value research areas.

-

Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex pharmaceutical agents.[4] The pyridine scaffold is a privileged structure in drug discovery, and the iodine atom provides a site for introducing further complexity via cross-coupling reactions.[2]

-

Biochemical Research: The compound is used in biochemical assays to probe enzyme interactions and metabolic pathways.[4] Picolinic acid derivatives are known to interact with various biological targets, and the 3-iodo version allows for the creation of specific probes and inhibitors.[2][11]

-

Organic & Materials Chemistry: Beyond pharmaceuticals, it is employed in the construction of novel organic molecules and advanced materials, such as polymers and coatings, where its unique properties can be leveraged.[4] Its ability to act as a ligand in coordination chemistry also opens avenues for developing new catalysts.[4]

Caption: Key application areas stemming from 3-Iodopicolinic Acid.

Conclusion

3-Iodopicolinic acid, with a definitive molecular weight of 249.01 g/mol , is a strategically important molecule for advanced chemical research.[6][7] Its value is derived not just from its core structure but from the synthetic versatility endowed by the iodine substituent. By following rigorous, self-validating workflows for synthesis and characterization, researchers can confidently employ this compound as a reliable building block to innovate in pharmaceuticals, biochemistry, and materials science. This guide provides the foundational knowledge and practical protocols to facilitate that work.

References

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

3-iodopicolinic acid, 3-iodopyridine-2-carboxylic Acid | 73841-32-4. Epoch labs. [Link]

-

Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. [Link]

-

Picolinic acid. Wikipedia. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. NIH. [Link]

-

3-Picolinic Acid. ChemBK. [Link]

-

3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401. PubChem. [Link]

-

6-Iodo-pyridine-2-carboxylic acid | C6H4INO2 | CID 619341. PubChem. [Link]

-

3-Hydroxypicolinic acid. Wikipedia. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. ResearchGate. [Link]

-

Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 73841-32-4|3-Iodopicolinic acid|BLD Pharm [bldpharm.com]

- 7. 6-Iodo-pyridine-2-carboxylic acid | C6H4INO2 | CID 619341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epoch-labs.com [epoch-labs.com]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodopicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopicolinic acid (IUPAC name: 3-Iodopyridine-2-carboxylic acid) is a halogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid and an iodine atom on adjacent positions of a pyridine ring, imparts a distinct reactivity profile that is highly valuable in synthetic applications. The electron-withdrawing nature of the pyridine nitrogen, combined with the steric and electronic influence of the carboxyl and iodo substituents, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the structural and physicochemical properties of 3-iodopicolinic acid, details a robust synthetic pathway, and explores its critical role as an intermediate in the development of novel therapeutics and functional materials, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of 3-Iodopicolinic Acid

Picolinic acid and its derivatives are a class of compounds that have garnered substantial attention in pharmaceutical research. The parent molecule, picolinic acid, is a natural catabolite of tryptophan and acts as a bidentate chelating agent for various metal ions.[1] Halogenation of the picolinic acid scaffold dramatically alters its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity and synthetic reactivity.[2]

3-Iodopicolinic acid emerges as a particularly strategic synthetic intermediate. The iodine atom at the 3-position serves as an efficient handle for introducing molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki and Sonogashira reactions. The adjacent carboxylic acid group at the 2-position not only influences the regioselectivity of these reactions but also provides a site for amide bond formation, esterification, or decarboxylation, further expanding its synthetic utility. This unique combination makes 3-iodopicolinic acid a crucial precursor in the synthesis of targeted therapeutics, particularly for neurological disorders, as well as in the development of advanced polymers and coatings.[2][3]

Structural Elucidation and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties.

Structural Formula and Key Identifiers

The structural formula of 3-Iodopicolinic acid is characterized by a pyridine ring substituted at the C2 position with a carboxylic acid group and at the C3 position with an iodine atom.

Caption: Structural formula of 3-Iodopicolinic acid.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 3-Iodopyridine-2-carboxylic acid | [3] |

| CAS Number | 73841-32-4 | [4] |

| Molecular Formula | C₆H₄INO₂ | [4] |

| Molecular Weight | 249.01 g/mol | [4] |

| SMILES | O=C(O)C1=C(I)C=CC=N1 | [4] |

| InChI Key | NBPSOUHMLHTKID-UHFFFAOYSA-N | [3] |

Physicochemical Data

While extensive experimental data for 3-iodopicolinic acid is not widely published, key properties can be determined from supplier technical data sheets and comparison with related structures.

Table 2: Physicochemical Properties

| Property | Value | Notes & References |

| Appearance | Yellowish brown solid | [2] |

| Melting Point | Not definitively reported. | The isomer, 3-iodopyridine-4-carboxylic acid, has a reported melting point of 240-244 °C.[5] Picolinic acid (the parent compound) melts at 136-138 °C.[6] The high melting point of the isomer suggests strong intermolecular forces, likely hydrogen bonding and dipole-dipole interactions, which would also be present in 3-iodopicolinic acid. |

| Solubility | Not quantitatively reported. | Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature suggests it will be soluble in aqueous base. |

| pKa | Not experimentally reported. | The pKa of the parent picolinic acid is approximately 5.32.[6] The electron-withdrawing iodine atom at the 3-position is expected to slightly increase the acidity of the carboxylic acid, resulting in a lower pKa value. |

| Storage | 2-8°C, keep in dark place, inert atmosphere. | [4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring.

-

H-4: Expected to be a doublet of doublets, shifted downfield due to its proximity to the electron-withdrawing iodine and its position relative to the nitrogen atom.

-

H-5: Expected to be a doublet of doublets, likely the most upfield of the three aromatic protons.

-

H-6: Expected to be a doublet of doublets, significantly downfield due to its ortho position relative to the electron-withdrawing nitrogen atom.

-

-COOH: A broad singlet, typically far downfield (>10 ppm), which would disappear upon D₂O exchange.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be characteristic of the substituted pyridine ring.

-

C=O (Carboxyl): Expected in the 160-180 ppm range.[7]

-

C-I (Iodinated Carbon): The C-I bond will cause a significant upfield shift for C-3 compared to an unsubstituted carbon, placing it in the 90-100 ppm range.

-

Aromatic Carbons: The remaining four carbons of the pyridine ring will appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the positions of the nitrogen, iodo, and carboxyl groups.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes will confirm the presence of the primary functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-I Stretch: A weak absorption in the far IR region, typically below 600 cm⁻¹.

-

Synthesis of 3-Iodopicolinic Acid

The most logical and established synthetic route to 3-iodopicolinic acid is via a Sandmeyer reaction, starting from the readily available 3-aminopicolinic acid. This classic transformation provides a reliable method for introducing an iodo group onto an aromatic ring.

Retrosynthetic Analysis & Strategy

The core transformation is the replacement of an amino group with an iodine atom. This is ideally suited for a diazotization-iodination sequence.

Caption: Retrosynthetic analysis for 3-Iodopicolinic acid.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the Sandmeyer reaction on aromatic amines.[8][9][10] Optimization may be required.

Step 1: Diazotization of 3-Aminopicolinic Acid

Caption: Workflow for the synthesis of 3-Iodopicolinic acid.

Materials:

-

3-Aminopicolinic acid (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminopicolinic acid in deionized water.

-

Cool the suspension in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred acidic solution of the amine, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Vigorous stirring is crucial to dissipate heat and ensure homogeneity.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

-

-

Iodide Displacement (Sandmeyer Reaction):

-

In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in deionized water.

-

Slowly and carefully, add the cold diazonium salt solution portion-wise to the potassium iodide solution. This addition can be exothermic and will be accompanied by the evolution of nitrogen gas. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases completely. This drives the reaction to completion.

-

Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

-

-

Work-up and Purification:

-

To quench any excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of I₂ disappears.

-

Collect the crude solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford pure 3-iodopicolinic acid.

-

Dry the final product under vacuum.

-

Rationale and Scientific Integrity

-

Choice of Acid: Sulfuric acid is used to create the acidic medium required for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.

-

Low Temperature: Diazonium salts are notoriously unstable at higher temperatures, prone to explosive decomposition and unwanted side reactions. Maintaining the temperature at 0-5 °C is critical for safety and yield.[9]

-

Iodide Source: Potassium iodide is a cost-effective and highly effective source of the iodide nucleophile. Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination reaction proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[10]

-

Quenching Step: The use of sodium thiosulfate is a standard and reliable method to remove residual iodine, which can co-crystallize with the product and impact purity.

Applications in Synthetic Chemistry

The synthetic value of 3-iodopicolinic acid is primarily derived from the reactivity of the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. 3-Iodopicolinic acid (or its ester derivatives) can be coupled with various aryl or heteroaryl boronic acids or esters to generate complex biaryl structures, which are common motifs in pharmacologically active molecules.

Caption: General scheme for Suzuki-Miyaura coupling.

Causality: The C-I bond is the most reactive of the carbon-halogen bonds in the oxidative addition step to the Pd(0) catalyst, allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives. This high reactivity is crucial when dealing with sensitive functional groups elsewhere in the molecule. The ability to rapidly generate libraries of 3-aryl picolinic acids by varying the boronic acid partner is a cornerstone of modern drug discovery.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 3-iodopicolinic acid and a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and structural components in natural products and pharmaceuticals.

Causality: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The palladium cycle facilitates the oxidative addition to the C-I bond, while the copper cycle activates the terminal alkyne. The resulting conjugated enyne systems are valuable for further synthetic transformations or as part of a final target structure.[12]

Role as a Pharmaceutical Intermediate

While specific, named drug syntheses explicitly starting from 3-iodopicolinic acid are often proprietary, its structural motif is found in numerous patented compounds. For example, picolinamide derivatives are investigated as modulators of various biological pathways. A patent for novel picolinic acid derivatives for use in treating respiratory disorders highlights the importance of substituted picolinic acids as key intermediates.[13] The ability to use 3-iodopicolinic acid to construct complex, substituted picolinamide backbones via Suzuki or Sonogashira coupling followed by amidation is a clear strategic advantage in lead optimization campaigns.

Safety and Handling

As a laboratory chemical, 3-iodopicolinic acid must be handled with appropriate precautions. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from suppliers and analogous compounds provide a strong basis for safe handling procedures.

Table 3: Hazard Identification and Precautions

| Hazard Category | GHS Information | Handling Precautions | Reference |

| Acute Oral Toxicity | Warning: Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | (Analog) |

| Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [4] |

| Personal Protective Equipment (PPE) | N/A | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). | Standard Lab Practice |

| Storage | N/A | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. | [4] |

| Disposal | N/A | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | (Analog) |

Conclusion

3-Iodopicolinic acid is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of its carbon-iodine bond. Its structure allows for the strategic and efficient introduction of diverse molecular fragments through robust and well-understood cross-coupling methodologies. This guide has provided a framework for understanding its fundamental properties, a detailed and rationalized synthetic protocol, and an overview of its critical applications. For researchers in drug discovery and materials science, 3-iodopicolinic acid represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation functional molecules.

References

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

- Google Patents. (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide.

- Google Patents. Novel picolinic acid derivatives and their use as intermediates.

- Google Patents. Picolinic acid compounds.

- Google Patents. Picolinic acid derivatives and their use as intermediates.

- Google Patents. Process for producing pyridine carboxylic acids.

-

K. K. Wagh College of Pharmacy. DIAZOTIZATION TITRATION. Available at: [Link]

- Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

MDPI. Dipicolinic Acid as Intermediate for the Synthesis. Available at: [Link]

-

J&K Scientific LLC. 3-Iodopyridine-2-carboxylic acid | 73841-32-4. Available at: [Link]

- PubChem. Picolinic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 1018.

-

ResearchGate. (PDF) 2-Chloropyridine-3-carboxylic acid. Available at: [Link]

-

Pharmaacademias. Basic Principles, methods, and application of diazotization titration. Available at: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available at: [Link]

- Goti, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

- Google Patents. A kind of method of preparing picolinic acid.

- Google Patents. Production of picolinic acid and pyridine products via pseudomonas.

- Google Patents. Silver salts of pyridine carboxylic acids and photographic emulsions containing the same.

- Google Patents. Process for the production of new picolinic acid derivatives.

- Google Patents. Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

- Google Patents. Facile synthesis of 3-aminopicric acid.

- Google Patents. Preparation containing tetracyclic compound at high dose.

-

Wikipedia. Picolinic acid. Available at: [Link]

- Yadav, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Google Patents. Novel picolinic acid derivatives and their use as intermediates.

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

-

MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Available at: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 1. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 73841-32-4|3-Iodopicolinic acid|BLD Pharm [bldpharm.com]

- 5. 3-Iodpyridin-4-carboxylsäure, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 10. pharmaacademias.com [pharmaacademias.com]

- 11. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

Navigating the Safety Profile of 3-Iodopicolinic Acid: A Technical Guide for Researchers

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 3-Iodopicolinic acid (CAS No. 73841-32-4). As a vital intermediate in pharmaceutical and organic synthesis, understanding its safety profile is paramount for protecting researchers and ensuring experimental integrity.

Editorial Note: A specific, verified Safety Data Sheet (SDS) for 3-Iodopicolinic acid was not publicly available at the time of this writing. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, primarily picolinic acid and its halogenated derivatives. The recommendations herein are based on the established toxicological profiles of this chemical class and should be treated as a robust, precautionary framework. A formal risk assessment by qualified personnel is mandatory before commencing any work with this compound.

Compound Identification and Physicochemical Properties

3-Iodopicolinic acid, also known as 3-Iodopyridine-2-carboxylic acid, is a heterocyclic aromatic compound. The presence of the pyridine ring, the carboxylic acid group, and the iodine substituent dictates its reactivity and potential biological and toxicological effects.

| Property | Data | Source |

| Synonyms | 3-Iodopyridine-2-carboxylic acid | [1] |

| CAS Number | 73841-32-4 | [1] |

| Molecular Formula | C₆H₄INO₂ | [1] |

| Molecular Weight | 249.0 g/mol | [1] |

| Appearance | Yellowish brown solid | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

The rationale for cold storage is to minimize potential degradation over time, which could be catalyzed by light or ambient temperature, a common practice for halogenated organic compounds to ensure their stability and purity for research applications.

Hazard Identification and GHS Classification: An Analog-Based Assessment

Based on the hazard profiles of picolinic acid and its derivatives, 3-Iodopicolinic acid is anticipated to be a hazardous substance. The following GHS classifications are extrapolated from closely related compounds and represent a conservative, safety-first approach.

Anticipated GHS Classification:

-

Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[2][3][4][5]

-

Serious Eye Damage/Irritation, Category 1 or 2 (H318/H319): Causes serious eye damage or irritation.[2][3][4][6][7]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[5][6][7][8]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[5][8][9]

Hazard Pictograms:

Signal Word: Danger or Warning

Causality of Hazards:

-

The carboxylic acid moiety is the primary driver for skin and eye irritation/damage. Like many organic acids, it can disrupt cell membranes and cause chemical burns upon direct contact.[10]

-

The potential for acute oral toxicity is a known characteristic of the picolinic acid class.[4]

-

As a fine, crystalline powder, the compound can easily become airborne during handling, leading to respiratory tract irritation .[8][9]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential. The core principle is to prevent any direct contact with or inhalation of the compound.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of 3-Iodopicolinic acid solid must be performed in a certified chemical fume hood to control airborne dust.[8][11]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7][11]

-

Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly. Proximity to the workstation is critical.[3][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it's a system designed to provide a barrier against the specific hazards of the chemical.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[2] Given the high risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.[6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[6]

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect skin and personal clothing.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator for organic dusts should be used.[6]

Caption: Mandatory PPE workflow before handling the compound.

Emergency Procedures: A Self-Validating Response System

Preparedness is the cornerstone of laboratory safety. The following protocols are designed to be clear, actionable, and effective in mitigating harm following an exposure or spill.

First-Aid Measures

The immediate and primary response to any chemical exposure is copious irrigation with water. This action dilutes and removes the chemical, which is the most critical factor in reducing tissue damage.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. The speed of this response is critical to preventing permanent eye damage.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove all contaminated clothing and shoes.[13] If skin irritation occurs or persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[8][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][3] Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention. [4][10]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the powder from spreading or becoming airborne. Avoid creating dust.[2]

-

Clean-up:

-

Wear full PPE, including respiratory protection.

-

Gently sweep up the spilled solid material. Moisten slightly with water first to prevent dusting if appropriate.[8]

-

Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[2]

-

Clean the spill area thoroughly with soap and water.

-

-

Reporting: Report the incident to the laboratory supervisor and environmental health and safety office.

Caption: Step-by-step workflow for responding to a solid spill.

Fire-Fighting and Stability

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14] A solid water stream should be avoided as it may scatter the dust.[13]

-

Stability: The compound is expected to be stable under recommended storage conditions.[15]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[9][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[3][13]

Toxicological and Ecological Information

-

Toxicological Data: To the best of our knowledge, the specific chemical, physical, and toxicological properties of 3-Iodopicolinic acid have not been thoroughly investigated.[9] The primary health risks are considered to be acute toxicity if swallowed and severe irritation/damage to eyes, skin, and the respiratory system upon contact.[4][5][7]

-

Ecological Information: Data for picolinic acid suggests it may be harmful to aquatic life.[2] Therefore, 3-Iodopicolinic acid should not be allowed to enter drains or the environment.[2] All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.

References

- Ohio Penal Industries. (2015, May 1).

- CymitQuimica.

- A MATERIAL SAFETY D

- Fisher Scientific. (2010, April 30).

- Fisher Scientific. (2012, March 29).

- AA Blocks. (2025, January 18).

-

Quora. (2019, March 6). What is the correct first aid for acid burns, rinsing thoroughly with water or applying bases?[Link]

-

Intermountain Health. First Aid: Chemical Exposure. [Link]

-

Mayo Clinic. Chemical burns: First aid. [Link]

Sources

- 1. 73841-32-4|3-Iodopicolinic acid|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]

- 11. fishersci.com [fishersci.com]

- 12. quora.com [quora.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Alchemist's Heterocycle: A Technical Guide to the Derivatives of 3-Iodopicolinic Acid

Foreword: The Untapped Potential of a Halogenated Scaffold

In the vast landscape of heterocyclic chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms for innovation. 3-Iodopicolinic acid is one such entity. To the uninitiated, it is a simple pyridine carboxylic acid functionalized with an iodine atom. To the seasoned researcher, however, it is a powerful and strategically designed building block, primed for a multitude of chemical transformations. The confluence of a carboxylic acid handle and a reactive carbon-iodine bond unlocks a gateway to a diverse chemical space, with profound implications for drug discovery, materials science, and agrochemical development.[1]

This guide is crafted for the hands-on scientist—the medicinal chemist striving for novel kinase inhibitors, the materials scientist engineering new functional polymers, and the process chemist optimizing synthetic routes. We will move beyond mere recitation of facts and delve into the causality of experimental design, the logic of reaction pathways, and the practical execution of synthetic protocols. Herein lies not just a collection of reactions, but a strategic blueprint for harnessing the full potential of 3-iodopicolinic acid.

The Core Structure: Understanding 3-Iodopicolinic Acid

3-Iodopicolinic acid, or 3-iodopyridine-2-carboxylic acid, possesses two key functional groups that dictate its reactivity:

-

The Carboxylic Acid (C2 Position): This group serves as a classic handle for derivatization into esters, amides, and other related functionalities. Its proximity to the pyridine nitrogen influences its electronic properties and reactivity in coupling reactions.

-

The Iodine Atom (C3 Position): This is the engine of diversification. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a vast array of carbon-based substituents.[1]

The strategic placement of these groups allows for orthogonal chemical modifications, enabling a modular approach to library synthesis and structure-activity relationship (SAR) studies.

Foundational Derivatives: Esterification and Amidation

The initial and most fundamental derivatization of 3-iodopicolinic acid involves the modification of its carboxylic acid moiety. These reactions are crucial for modulating physicochemical properties such as solubility and cell permeability, and for creating precursors for further transformations.

Synthesis of 3-Iodopicolinate Esters

Esterification is often the first step in a synthetic sequence, serving to protect the carboxylic acid or to create a more soluble substrate for subsequent cross-coupling reactions. The Fischer-Speier esterification is a classic and reliable method.

This protocol is adapted from standard acid-catalyzed esterification procedures.[2][3][4]

-

1. Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodopicolinic acid (e.g., 2.49 g, 10.0 mmol).

-

2. Reagents: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~9.0 mmol) as the catalyst.

-

3. Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

4. Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

5. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

6. Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 3-iodopicolinate as a solid.

Causality of Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4]

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4][5]

-

Neutralization and Extraction: The basic wash removes the sulfuric acid catalyst and any unreacted starting material, while the brine wash removes residual water from the organic phase.

Synthesis of 3-Iodopicolinamides

Amide bond formation is arguably the most common reaction in medicinal chemistry.[6][7] Amide derivatives of 3-iodopicolinic acid can serve as final bioactive compounds or as intermediates. A robust method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.